molecular formula C7H10F2O B13607447 1-Cyclopentyl-2,2-difluoroethan-1-one

1-Cyclopentyl-2,2-difluoroethan-1-one

Cat. No.: B13607447
M. Wt: 148.15 g/mol
InChI Key: JZJBUMLNJWXSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-2,2-difluoroethan-1-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a cyclopentyl ring attached to a difluoroethanone moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-Cyclopentyl-2,2-difluoroethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclopentanone with difluoroacetic acid or its derivatives under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1-Cyclopentyl-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

    1-Cyclopentyl-2,2,2-trifluoroethan-1-ol: Similar structure but with an additional fluorine atom.

    1-Cyclopentyl-2,2-difluoroethan-1-amine: Contains an amine group instead of a ketone group.

The uniqueness of this compound lies in its specific difluoroethanone moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

1-cyclopentyl-2,2-difluoroethanone

InChI

InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2

InChI Key

JZJBUMLNJWXSLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.